![molecular formula C13H23N3O3 B15296460 Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C13H23N3O3 and a molecular weight of 269.34 g/mol . This compound is known for its unique spirocyclic structure, which includes a triazaspiro ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate with specific reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate include:
- Tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique spirocyclic structure and the presence of multiple nitrogen atoms within the ring system. This structural feature contributes to its distinct chemical properties and potential biological activities .
Biological Activity
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate (CAS No. 1445951-40-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C13H23N3O3
Molecular Weight: 269.34 g/mol
IUPAC Name: this compound
The compound features a spirocyclic structure that is characteristic of many bioactive compounds, which often contributes to their interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar triazaspiro structures exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : this compound has been studied for its potential as an inhibitor of methyltransferases, particularly METTL3. Inhibitors targeting this enzyme have shown promise in modulating RNA methylation processes, which are crucial in cancer biology and epigenetics .
- Antimicrobial Properties : Compounds derived from spiroheterocycles are known for their antimicrobial activities. The presence of nitrogen atoms in the structure may enhance interaction with microbial enzymes or membranes .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines, potentially through induction of apoptosis or disruption of cellular metabolism .
Case Study 1: METTL3 Inhibition
A study focused on the optimization of triazaspiro derivatives reported that specific modifications to the structure significantly enhanced potency against METTL3. The most potent derivative exhibited an IC50 value of 0.005 μM, indicating strong inhibition capabilities .
Compound | IC50 (μM) | Selectivity | Stability (t1/2) |
---|---|---|---|
UZH2 | 0.005 | High | 24 min |
Derivative A | 0.037 | Moderate | <12 min |
Case Study 2: Antimicrobial Activity
Another investigation highlighted the antimicrobial efficacy of triazaspiro compounds against various bacterial strains. The study found that certain derivatives exhibited significant inhibition zones in agar diffusion assays, suggesting potential for development as therapeutic agents against resistant bacterial infections .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating the therapeutic potential of any new compound:
- Solubility : Initial assessments indicate moderate solubility in aqueous environments.
- Cell Permeability : Compounds with similar structures have shown favorable permeability characteristics, essential for effective cellular uptake.
- Metabolic Stability : Studies report varied stability profiles; some derivatives undergo rapid metabolic degradation while others maintain longer half-lives in biological systems .
Properties
Molecular Formula |
C13H23N3O3 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-5-13(6-9-16)14-7-4-10(17)15-13/h14H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ZMMBVBRWVLRWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NCCC(=O)N2 |
Origin of Product |
United States |
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